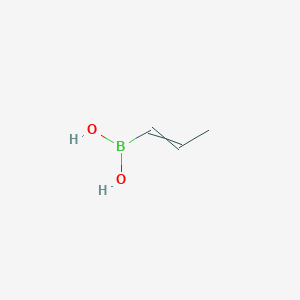

cis-1-Propene-1-boronic acid

Description

cis-1-Propene-1-boronic acid (CAS: 7547-96-8) is an organoboronic acid characterized by a boron atom bonded to a propenyl group in a cis-configuration. Its molecular formula is C₃H₇BO₂, with a molecular weight of 85.90 g/mol . This compound is also known by synonyms such as (Z)-1-Propenylboronic acid, cis-丙烯基硼酸, and cis-Propenylboronic acid .

Organoboronic acids like this compound are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where they act as versatile intermediates for forming carbon-carbon bonds . Their geometric isomerism (cis vs. trans) significantly influences their reactivity and application scope.

Properties

Molecular Formula |

C3H7BO2 |

|---|---|

Molecular Weight |

85.90 g/mol |

IUPAC Name |

prop-1-enylboronic acid |

InChI |

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3 |

InChI Key |

CBMCZKMIOZYAHS-UHFFFAOYSA-N |

Canonical SMILES |

B(C=CC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroboration of Propyne: One common method for preparing cis-1-Propene-1-boronic acid involves the hydroboration of propyne using diborane (B2H6) or borane (BH3) as the boron source.

Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of vinyl halides with boronic acids.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-1-Propene-1-boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.

Reduction: Reduction of this compound can yield alkanes or other reduced products.

Substitution: This compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

Oxidation: H2O2, NaBO3

Reduction: LiAlH4, NaBH4

Substitution: Palladium catalysts, aryl halides

Major Products:

Oxidation: Alcohols, ketones

Reduction: Alkanes

Substitution: Various substituted alkenes and alkanes

Scientific Research Applications

cis-1-Propene-1-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-1-Propene-1-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki-Miyaura coupling, where it acts as a boron source for the formation of carbon-carbon bonds . The compound’s reactivity is largely due to the presence of the boronic acid group, which can undergo various transformations under mild conditions .

Comparison with Similar Compounds

Geometric Isomer: trans-1-Propenylboronic Acid

trans-1-Propenylboronic acid (CAS: 7547-97-9) shares the same molecular formula (C₃H₇BO₂ ) but differs in the spatial arrangement of the propenyl group (trans-configuration). Key distinctions include:

- Applications : Trans isomers are often preferred in reactions requiring planar alignment of the boron group with catalytic sites .

Structural Analog: Allylboronic Acid

Allylboronic acid (C₃H₇BO₂ ; CAS: 7547-96-8 for cis, 7547-97-9 for trans) differs in the position of the double bond (terminal vs. internal).

Alkyl vs. Alkenyl Boronic Acids: n-Butylboronic Acid

n-Butylboronic acid (CAS: 107-95-9) is an alkyl boronic acid with the formula C₄H₁₁BO₂ . Key comparisons:

- Electronic Properties : The absence of a double bond in n-butylboronic acid reduces electron-withdrawing effects, making it less reactive in electrophilic coupling reactions compared to alkenyl derivatives like this compound .

- Applications : Alkyl boronic acids are often used in hydrofunctionalization reactions, while alkenyl variants are prioritized for cross-coupling .

Other Alkenyl Boronic Acids: (E)-Prop-1-en-1-ylboronic Acid

This isomer (CAS: 486422-19-9) shares the same molecular formula but adopts an E-configuration.

Q & A

Q. What are the fundamental synthetic routes and characterization methods for cis-1-propene-1-boronic acid?

Methodological Answer:

- Synthesis : The compound is typically synthesized via hydroboration of propyne derivatives or stereoselective cross-coupling reactions. Key steps include using borane reagents under inert conditions to preserve stereochemical integrity .

- Characterization : Employ and NMR spectroscopy to confirm the cis-configuration and boron presence. Mass spectrometry (MS) and X-ray crystallography validate molecular structure and purity .

- Purification : Use column chromatography (silica gel) with non-polar solvents to isolate the isomer, followed by recrystallization for high-purity yields .

Q. How does the stereochemistry of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Steric and Electronic Effects : The cis-configuration positions the boronic acid group and propene moiety in proximity, enhancing transmetalation efficiency. This stereochemistry reduces steric hindrance during palladium-catalyzed coupling, improving yields of chiral biaryl products .

- Experimental Design : Compare coupling rates and yields of cis- vs. trans-isomers using identical Pd catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO) in THF/HO. Monitor reaction progress via TLC and quantify diastereomeric excess (de) by chiral HPLC .

Advanced Research Questions

Q. What strategies optimize the use of this compound in synthesizing boron-doped semiconductors?

Methodological Answer:

- Polymerization Techniques : Incorporate the compound into conjugated polymers via Heck coupling or ring-opening metathesis. The boron atom introduces electron-deficient regions, enhancing charge transport properties .

- Characterization : Use UV-Vis spectroscopy to assess bandgap modulation and X-ray photoelectron spectroscopy (XPS) to confirm boron doping levels. Compare hole/electron mobility via field-effect transistor (FET) measurements .

- Challenge : Address boronic acid instability in aqueous conditions by developing anhydrous polymerization protocols .

Q. How can this compound be leveraged to design apoptosis-inducing tubulin inhibitors?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace hydroxyl groups in combretastatin analogs with boronic acid to enhance tubulin binding. Test derivatives against cancer cell lines (e.g., Jurkat, B-16) using MTT assays .

- Mechanistic Studies : Perform tubulin polymerization assays (IC measurements) and FACScan analysis to confirm apoptosis induction. Compare IC values of boronic acid derivatives (e.g., 13c: 0.48–2.1 µM) against non-boron analogs (e.g., compound 17) .

- Data Interpretation : Use COMPARE analysis to evaluate growth inhibition patterns across 39 cancer cell lines, identifying unique mechanisms vs. combretastatin A-4 .

Q. How do solvent systems and catalysts affect the stereoselectivity of this compound in asymmetric syntheses?

Methodological Answer:

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) with Pd/Ni catalysts in polar aprotic solvents (DMF, DMSO). Measure enantiomeric excess (ee) via chiral GC or NMR with europium shift reagents .

- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation rates. Correlate solvent polarity with transition-state stabilization using DFT calculations .

Q. How can contradictory data on the hydrolytic stability of this compound be resolved?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to varying pH (4–10) and humidity levels. Quantify degradation products (e.g., boric acid) via NMR and LC-MS. Identify protective groups (e.g., MIDA boronates) to enhance stability .

- Collaborative Validation : Reproduce conflicting studies using standardized protocols (e.g., IUPAC guidelines) and share raw data via open-access platforms to isolate variables (e.g., trace metal contaminants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.